(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid
Vue d'ensemble
Description
Amebacilin, also known as NSC9168 or Fumagillin, is a selective and potent irreversible inhibitor of methionine aminopeptidase 2 (MetAP2). This compound was first isolated from the fungus Aspergillus fumigatus in 1949. Amebacilin has shown significant antimicrobial properties and is used as an antibiotic to treat microsporidiosis .
Méthodes De Préparation
Amebacilin is primarily extracted from the fungus Aspergillus fumigatus. The preparation involves cultivating the fungus under specific conditions to produce the compound. The extraction process includes solvent extraction and purification steps to isolate Amebacilin in its pure form .
Analyse Des Réactions Chimiques
Amebacilin undergoes several types of chemical reactions, including:
Oxidation: Amebacilin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in Amebacilin.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of analogs with potentially different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of Amebacilin with modified biological properties .
Applications De Recherche Scientifique
Amebacilin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of methionine aminopeptidase 2 (MetAP2).
Biology: Amebacilin is used to study the effects of MetAP2 inhibition on cellular processes, including angiogenesis and cell proliferation.
Medicine: It has potential therapeutic applications in treating diseases like microsporidiosis and certain cancers due to its anti-angiogenic properties.
Mécanisme D'action
Amebacilin exerts its effects by covalently binding to and inhibiting methionine aminopeptidase 2 (MetAP2). This inhibition disrupts the normal function of MetAP2, leading to the suppression of angiogenesis and cell proliferation. The molecular targets and pathways involved include the inhibition of the HIV-1 viral protein R (Vpr) activity, which is crucial for HIV-1 infection .
Comparaison Avec Des Composés Similaires
Amebacilin is unique due to its potent and selective inhibition of MetAP2. Similar compounds include:
TNP-470: A synthetic analog of Amebacilin with enhanced anti-angiogenic properties.
Ovalicin: Another MetAP2 inhibitor with similar biological activities.
Beloranib: A MetAP2 inhibitor used in the treatment of obesity and related metabolic disorders.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications .
Activité Biologique
The compound (2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid is a complex organic molecule with significant biological activity. This article aims to explore its biological properties through various studies and research findings.
This compound has a molecular formula of C26H34O7 and a molecular weight of approximately 458.5 g/mol . It features multiple functional groups including methoxy and oxirane moieties which contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded at varying levels depending on the bacterial strain tested.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound may be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This reduction was quantified using ELISA assays.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
IL-6 | 1500 | 600 |
TNF-alpha | 1200 | 500 |
These findings indicate its potential utility in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of certain metallo-aminopeptidases that are crucial in various physiological processes including immune responses and tumor progression .
- Cell Signaling Modulation : The compound appears to modulate signaling pathways involved in inflammation and cell proliferation.
Study 1: In Vivo Efficacy Against Infections
In a recent animal model study, mice infected with Staphylococcus aureus were treated with the compound. Results showed a significant reduction in bacterial load in tissues compared to untreated controls.
Study 2: Assessment of Toxicity
A toxicity study was conducted to evaluate the safety profile of the compound. Mice were administered varying doses over a two-week period with no observed adverse effects at doses up to 200 mg/kg body weight.
Propriétés
IUPAC Name |
(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28)/b7-5+,8-6+,11-9+,12-10+/t19-,20-,23-,24+,25+,26+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGMYCMLYOUNGM-FKSJYSFPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C=C/C=C/C=C/C(=O)O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23110-15-8 | |
Record name | Fumagillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.